
Euphorbetin
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to Euphorbetin, such as Y2O3:Eu3+ phosphors, involves various chemical routes like sol-lyophilisation, combustion, hydrothermal, and microwave-assisted hydrothermal combustion. These methods have been compared for their effectiveness in improving photoluminescence, crystallinity, and compositional homogeneity (Som et al., 2015). Such detailed synthesis analysis provides insight into the complex processes involved in producing materials with specific desirable properties.
Molecular Structure Analysis
The molecular structure of compounds related to this compound is often characterized using methods like X-ray diffraction and spectroscopy. These techniques help in establishing the crystal structure, morphology, and ligand behavior, crucial for understanding the material's functional applications (Cao et al., 2020). Structural analysis is essential for tailoring the properties of phosphors and similar compounds for specific uses.
Chemical Reactions and Properties
The chemical reactions involving this compound-like substances and their derivatives can be intricate, involving various mechanisms and effects on their physical and chemical properties. For instance, the preparation and modification of phosphors often involve reactions that influence their luminescence and stability, crucial for their application in lighting and displays (Li et al., 2017).
Physical Properties Analysis
The physical properties, such as thermal stability, luminescence efficiency, and color purity, are significant for the application of this compound and similar compounds in industrial applications. These properties are often evaluated in the context of synthetic methods, as seen in the synthesis of Y2O3:Eu3+ phosphors, which showed variations in thermal stability and color efficiency based on the synthesis route adopted (Som et al., 2015).
Chemical Properties Analysis
The chemical properties of this compound-related compounds, including reactivity, luminescence, and electron phonon coupling, are analyzed through spectroscopic methods and theoretical calculations. These analyses help in understanding the material's behavior in various conditions and its suitability for specific applications, such as in the development of phosphors for LEDs and other light-emitting devices (Chen et al., 2014).
Aplicaciones Científicas De Investigación
Actividad Antitumoral en Medicina
Euphorbetin ha mostrado resultados prometedores en el campo de la oncología, particularmente en la investigación del cáncer colorrectal. Los estudios han demostrado sus efectos antiproliferativos en líneas celulares de cáncer de colon, lo que indica un potencial para que this compound se desarrolle en estrategias terapéuticas para el tratamiento del cáncer .
Aplicaciones Farmacológicas
En farmacología, se está explorando this compound por sus propiedades bioactivas. Es parte de un grupo de compuestos que exhiben una actividad antioxidante significativa, lo que podría ser beneficioso en el desarrollo de tratamientos para diversas enfermedades, incluidos los trastornos neurodegenerativos .
Investigación Biotecnológica
La investigación biotecnológica ha utilizado this compound en el estudio de disolventes eutécticos profundos naturales (NADES). Estos disolventes están ganando atención por su amigable con el medio ambiente y su notable poder de solubilización, que se pueden aplicar en varios procesos biotecnológicos .
Mejoras Agrícolas
El papel de this compound en la agricultura está relacionado con su presencia en ciertos extractos de plantas que se han utilizado tradicionalmente para tratar condiciones médicas. Sus propiedades antioxidantes podrían aprovecharse para desarrollar pesticidas naturales o estimulantes del crecimiento para los cultivos .
Innovaciones en Ciencia de Materiales
Si bien las aplicaciones directas de this compound en la ciencia de los materiales no están ampliamente documentadas, se han estudiado compuestos relacionados como las cumarinas por sus propiedades ópticas. Estos hallazgos podrían allanar el camino para el uso potencial de this compound en electrónica orgánica o fotónica .
Contribuciones a la Ciencia Ambiental
This compound podría contribuir a la ciencia ambiental a través de sus propiedades antioxidantes y bioactivas. Puede desempeñar un papel en el desarrollo de materiales ecológicos que ayudan a reducir la contaminación y promover prácticas sostenibles .
Mecanismo De Acción
Target of Action
Euphorbetin is a polyphenolic bioactive compound found in the seeds of Euphorbia lathyris It’s known that this compound exhibits anticoagulant activities , suggesting that it may interact with proteins involved in the coagulation cascade.
Mode of Action
It’s known that this compound exhibits anticoagulant activities Anticoagulants generally work by inhibiting the function of various proteins in the coagulation cascade, thereby preventing the formation of blood clots
Biochemical Pathways
Given its anticoagulant activity , it’s likely that this compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot
Result of Action
This compound has been shown to exhibit antitumor activity against colon cancer cell lines (T84 and HCT-15) and glioblastoma multiforme cells . Its mechanism of action to induce cell death was mediated by the overexpression of caspases 9, 3, and 8, and by activation of autophagy . Additionally, a reduction in the migration capacity of colon cancer cells and a significant antiangiogenic effect on human umbilical vein endothelial cells were also demonstrated .
Análisis Bioquímico
Biochemical Properties
Euphorbetin plays a significant role in biochemical reactions, particularly due to its anticoagulant activity. It interacts with several biomolecules, including enzymes and proteins involved in the coagulation cascade. This compound inhibits the activity of thrombin, a key enzyme in blood clot formation, by binding to its active site. This interaction prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation . Additionally, this compound has been shown to interact with other proteins such as factor Xa, further contributing to its anticoagulant effects.
Cellular Effects
This compound influences various cellular processes, particularly in endothelial cells and platelets. In endothelial cells, this compound modulates cell signaling pathways involved in inflammation and coagulation. It downregulates the expression of pro-inflammatory cytokines and adhesion molecules, thereby reducing inflammation and preventing platelet aggregation . In platelets, this compound inhibits activation and aggregation by interfering with signaling pathways that lead to the release of granules and the formation of platelet plugs . These effects highlight the potential of this compound in managing thrombotic disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of thrombin and factor Xa, inhibiting their enzymatic activities. This binding is facilitated by the structural similarity of this compound to the natural substrates of these enzymes . Additionally, this compound influences gene expression by modulating transcription factors involved in the regulation of coagulation and inflammation. It downregulates the expression of genes encoding pro-coagulant and pro-inflammatory proteins, thereby exerting its anticoagulant and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions such as high temperatures and light exposure . Long-term studies have shown that this compound maintains its anticoagulant activity for several months when stored properly. Degradation products may form over time, potentially altering its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits thrombin and factor Xa, reducing clot formation without significant adverse effects . At higher doses, this compound can cause excessive anticoagulation, leading to bleeding complications. Threshold effects have been observed, where a minimal effective dose is required to achieve anticoagulation, and doses above this threshold increase the risk of adverse effects . These findings underscore the importance of dose optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its anticoagulant activity. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This compound also interacts with cofactors such as vitamin K, which plays a crucial role in the coagulation cascade. By inhibiting vitamin K-dependent enzymes, this compound disrupts the synthesis of clotting factors, further contributing to its anticoagulant effects . These interactions highlight the complex metabolic pathways through which this compound exerts its biological effects.
Propiedades
IUPAC Name |
5-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O8/c19-9-5-11-7(1-3-13(21)25-11)15(17(9)23)16-8-2-4-14(22)26-12(8)6-10(20)18(16)24/h1-6,19-20,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAPGDLENWJYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=C(C(=C2)O)O)C3=C(C(=CC4=C3C=CC(=O)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Euphorbetin?
A1: this compound is a bicoumarin, a dimer of esculetin. [, ] Its molecular formula is C18H10O8 and its molecular weight is 354.28 g/mol. [, ] While specific spectroscopic data isn't detailed in the provided abstracts, typical characterization techniques for such compounds include 1H NMR, 13C NMR, and HRMS. []
Q2: What are the main metabolic pathways of this compound in Caco-2 cells?
A2: Research using LC/MS/MS analysis revealed that the primary metabolic pathway of this compound L1, a specific type of this compound, involves methylation followed by hydrolysis of the ester group. [] In contrast, other forms like this compound L2 and L8 primarily undergo ester hydrolysis as their main metabolic pathway. []
Q3: How is this compound synthesized?
A3: this compound can be synthesized through oxidative coupling of esculetin. [, ] One method involves using the complex dichlorobis(N,N-dimethylformamide)iron tetrachloroferrate(III) potassium hexacyanoferrate(III) in an aqueous solution. [] Another method uses manganese tris(acetylacetonate) in a pyridine/acetonitrile solution. []
Q4: What is the significance of phytophenol dimerization reactions, like the one forming this compound, in nature?
A4: Phytophenol dimerization reactions, often radical-mediated, are crucial in various biological processes, notably lignin biosynthesis. [] These reactions can be influenced by factors like the presence of specific radicals (e.g., 2,2-diphenyl-1-picrylhydrazyl) or enzymes (e.g., horseradish peroxidase). [] Understanding the underlying rules governing these reactions, such as the "meta-excluded" and "C-C bonding domination" rules, is key to predicting and explaining product formation in complex biological systems. []
Q5: Are there any known analytical methods to identify and quantify this compound?
A5: Yes, LC/MS/MS is a sensitive and rapid technique used to identify and quantify this compound and its metabolites in biological samples, such as Caco-2 cells. [] This method enables researchers to track the metabolic fate of this compound and gain insights into its pharmacokinetic properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




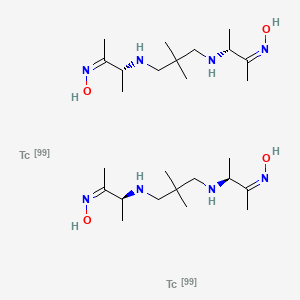
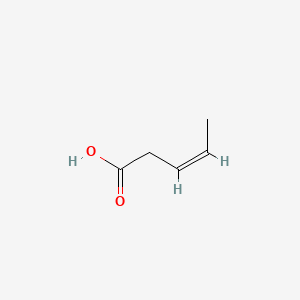


![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-chlorobenzoate](/img/structure/B1239930.png)
![1-(4-aminofurazan-3-yl)-N-[1-(3-hydroxyphenyl)ethylideneamino]-5-(2-thienyl)triazole-4-carboxamide](/img/structure/B1239932.png)

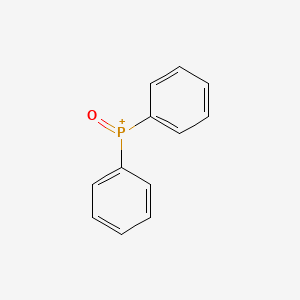
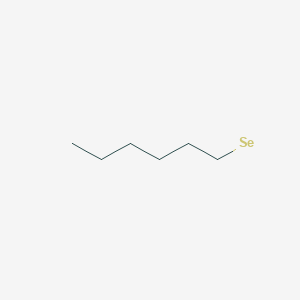
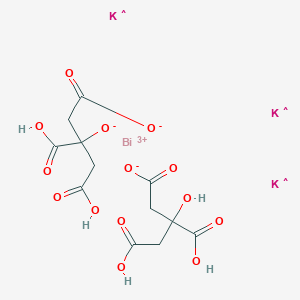


![[Bis[2-[bis[[hydroxy(oxo)phosphaniumyl]oxymethyl]amino]ethyl]amino]methoxy-hydroxy-oxophosphanium](/img/structure/B1239942.png)